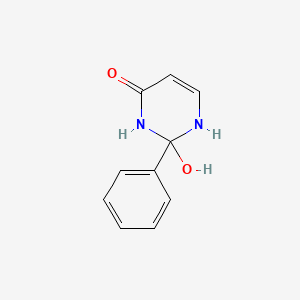![molecular formula C15H22Cl2N2 B12912056 (3S)-N-butyl-N-[(3,5-dichlorophenyl)methyl]pyrrolidin-3-amine CAS No. 820981-40-6](/img/structure/B12912056.png)
(3S)-N-butyl-N-[(3,5-dichlorophenyl)methyl]pyrrolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-N-Butyl-N-(3,5-dichlorobenzyl)pyrrolidin-3-amine is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound is characterized by its unique molecular structure, which includes a pyrrolidine ring substituted with a butyl group and a 3,5-dichlorobenzyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Butyl-N-(3,5-dichlorobenzyl)pyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Substitution with Butyl Group: The butyl group is introduced via an alkylation reaction using butyl halides under basic conditions.
Introduction of 3,5-Dichlorobenzyl Group: The final step involves the substitution of the pyrrolidine ring with the 3,5-dichlorobenzyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of (S)-N-Butyl-N-(3,5-dichlorobenzyl)pyrrolidin-3-amine follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-N-Butyl-N-(3,5-dichlorobenzyl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-N-Butyl-N-(3,5-dichlorobenzyl)pyrrolidin-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of (S)-N-Butyl-N-(3,5-dichlorobenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to alterations in cellular signaling pathways. For instance, it may inhibit or activate certain enzymes, thereby affecting metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Butyl-N-(3,5-dichlorobenzyl)pyrrolidin-2-amine
- N-Butyl-N-(3,5-dichlorobenzyl)pyrrolidin-4-amine
- N-Butyl-N-(3,5-dichlorophenyl)pyrrolidin-3-amine
Uniqueness
(S)-N-Butyl-N-(3,5-dichlorobenzyl)pyrrolidin-3-amine is unique due to its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
820981-40-6 |
|---|---|
Molekularformel |
C15H22Cl2N2 |
Molekulargewicht |
301.3 g/mol |
IUPAC-Name |
(3S)-N-butyl-N-[(3,5-dichlorophenyl)methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C15H22Cl2N2/c1-2-3-6-19(15-4-5-18-10-15)11-12-7-13(16)9-14(17)8-12/h7-9,15,18H,2-6,10-11H2,1H3/t15-/m0/s1 |
InChI-Schlüssel |
PUIMVIFUBMVRIV-HNNXBMFYSA-N |
Isomerische SMILES |
CCCCN(CC1=CC(=CC(=C1)Cl)Cl)[C@H]2CCNC2 |
Kanonische SMILES |
CCCCN(CC1=CC(=CC(=C1)Cl)Cl)C2CCNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


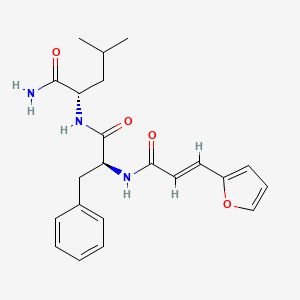


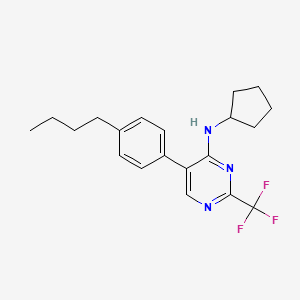
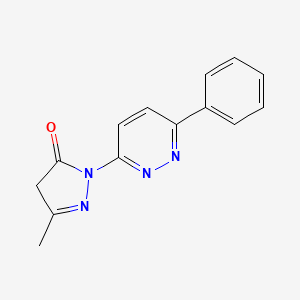
![2-{[5-Amino-2-(dimethylamino)-6-methylpyrimidin-4-yl]amino}ethan-1-ol](/img/structure/B12912030.png)
![5-(Benzyloxy)-4-hydroxy-3-phenyl-2H-pyrano[2,3-B]quinolin-2-one](/img/structure/B12912039.png)
![3-Isobutyryl-2H-cyclohepta[b]furan-2-one](/img/structure/B12912044.png)


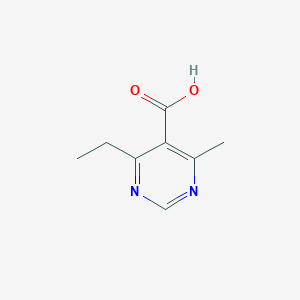
![7-Ethyl-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12912062.png)
![2-(Benzylthio)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B12912068.png)
